molecular formula C9H17NO2 B1586380 Ethyl 2-(piperidin-4-yl)acetate CAS No. 59184-90-6

Ethyl 2-(piperidin-4-yl)acetate

Cat. No. B1586380
CAS RN: 59184-90-6
M. Wt: 171.24 g/mol
InChI Key: IHSUFLCKRIHFGY-UHFFFAOYSA-N
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Description

Ethyl 2-(piperidin-4-yl)acetate is a chemical compound with the CAS Number: 59184-90-6. Its molecular weight is 171.24 and its molecular formula is C9H17NO2 . This compound belongs to the class of organic compounds known as alpha amino acids and derivatives .


Synthesis Analysis

The synthesis of Ethyl 2-(piperidin-4-yl)acetate involves the use of palladium on activated charcoal and hydrogen in ethyl acetate at 55℃ for 16 hours . The reaction mixture is then filtered and the filtrate is concentrated under reduced pressure to afford Ethyl 2-(piperidin-4-yl)acetate as a colorless oil .


Molecular Structure Analysis

The InChI Code of Ethyl 2-(piperidin-4-yl)acetate is 1S/C9H17NO2/c1-2-12-9(11)7-8-3-5-10-6-4-8/h8,10H,2-7H2,1H3 . The structure of this compound includes a six-membered heterocycle with one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Physical And Chemical Properties Analysis

Ethyl 2-(piperidin-4-yl)acetate is a solid or liquid at room temperature . It has a high GI absorption and is BBB permeant . Its water solubility is classified as very soluble, with a solubility of 13.7 mg/ml .

Scientific Research Applications

Central Nervous System Stimulant

Ethylphenidate, which is related to Ethyl 2-(piperidin-4-yl)acetate, acts as a central nervous system stimulant and is an analog of methylphenidate. It functions as a dopamine reuptake inhibitor and norepinephrine reuptake inhibitor .

Antioxidant Properties

Piperidine-based compounds, such as Piperine which has a piperidine moiety, are found in plants of the Piperaceae family and exhibit powerful antioxidant action due to their capability of hindering or suppressing free radicals .

Drug Discovery

The piperidine nucleus is crucial in the field of drug discovery. Structure–activity relationship studies have indicated that certain linkages involving piperidine are essential for inhibitory effects on various biological targets .

Synthesis and Pharmaceutical Applications

Recent scientific literature covers intra- and intermolecular reactions leading to the formation of various piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones. These derivatives have pharmaceutical applications and are involved in the discovery and biological evaluation of potential drugs containing the piperidine moiety .

Safety and Hazards

The compound has been classified with the signal word “Warning” and has hazard statements H302, H312, H315, H319, H332, H335 . These statements indicate that it may be harmful if swallowed, in contact with skin, causes skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

ethyl 2-piperidin-4-ylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-2-12-9(11)7-8-3-5-10-6-4-8/h8,10H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHSUFLCKRIHFGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90375173
Record name Ethyl (piperidin-4-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90375173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(piperidin-4-yl)acetate

CAS RN

59184-90-6
Record name Ethyl (piperidin-4-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90375173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 59184-90-6
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Synthesis routes and methods I

Procedure details

16.5 g (0.1 mol) Ethyl 4-pyridylacetate, 8.4 mL (0.1 mol) 12N hydrochloric acid and 2.5 g platinum oxide were dissolved in absolute ethanol and hydrogenated at 40 psi hydrogen on a Parr shaker. After 1 hour, the contents of the vessel were filtered and concentrated in vacuo yielding 27.79 g of ethyl 4-piperidinylacetate.
Quantity
16.5 g
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reactant
Reaction Step One
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8.4 mL
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reactant
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0 (± 1) mol
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0 (± 1) mol
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2.5 g
Type
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Reaction Step One

Synthesis routes and methods II

Procedure details

Ethyl-4-pyridylacetate (5 g) is dissolved in ethanol (30 mL), treated with platinum oxide catalyst (30 mg) and hydrogenated on a Parr apparatus for 4 hr. The catalyst is filtered off and the ethyl-4-piperidinylacetate is isolated by removal of the solvent under vacuum. This material is then dissolved in acetonitrile (50 mL) and treated with 4-chlorobenzyl chloride (4.9 g) and sodium carbonate (10 g). The resulting mixture is heated in methanol (30 mL) and treated with a solution of lithium hydroxide (2 g) in water (10 mL). The mixture is allowed to stand overnight. Addition of 47.6 mL of 1 N HCI solution followed by concentration and extraction of the residue with chloroform provides the desired 1-(4-chlorobenzyl)-4-piperidylacetic acid. A portion of this material (1 g) is dissolved in methylene chloride and treated with 1,1′-carbonyldiimidazole (0.65 g) and allowed to stand overnight. This solution is then treated with 2-methylindoline (0.5 g). After 2 h the resulting mixture is washed 3 times with water dried and concentrated. Purification by column chromatography on silica gel provides 1.2 g of the desired 2-(1-[4-chlorobenzyl]piperidin-4-yl)-1-(2-methylindolin-1-yl)-1-ethanone (Compound 1). The dihydrochloride salt is subsequently prepared (Compound 1a).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
30 mg
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 2-(piperidin-4-yl)acetate
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Ethyl 2-(piperidin-4-yl)acetate

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